molecular formula C10H10N2O2S B1600555 Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate CAS No. 195505-47-6

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Cat. No.: B1600555
CAS No.: 195505-47-6
M. Wt: 222.27 g/mol
InChI Key: AAZNXGHXCQJHGD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate (CAS 195505-47-6) is a high-purity chemical building block of significant interest in advanced materials research. This compound features a benzo[c][1,2,5]thiadiazole (BTD) moiety, a well-known electron-acceptor heterocycle widely used in the synthesis of donor-acceptor materials for organic electronics . The strong electron-acceptor properties of the BTD unit enable the fine-tuning of critical material properties such as band gap and charge transport capabilities, making it invaluable for developing new photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This product is supplied with a purity of 97% . Its molecular formula is C 10 H 10 N 2 O 2 S and it has a molecular weight of 222.26 g/mol . For optimal shelf life, the compound should be stored sealed in a dry environment at room temperature . Safety and Handling: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling instructions. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNXGHXCQJHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456222
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195505-47-6
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiadiazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has been explored as a potential scaffold for developing new pharmaceuticals. Its derivatives have shown promise as anticancer agents targeting specific tumor types. Research indicates that modifications to the thiadiazole ring can enhance biological activity and selectivity against cancer cells .

Case Study: Anticancer Activity

  • Objective : Evaluate the cytotoxic effects of derivatives on cancer cell lines.
  • Method : Synthesis of various derivatives followed by in vitro testing against breast and colon cancer cell lines.
  • Findings : Certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

Material Science

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron acceptor can be exploited in D–A (donor-acceptor) systems to improve charge transport and light emission efficiency.

Table 1: Comparison of Electron Mobility in Various Materials

Material TypeElectron Mobility (cm²/V·s)Application
This compound0.1 - 0.3OLEDs/OPVs
Conventional Organic Semiconductors0.01 - 0.05Various
Inorganic Semiconductors>10Solar Cells

Electrochemical Applications

The electrochemical properties of this compound have been studied for its use in sensors and energy storage devices. Its redox-active nature allows it to participate in electron transfer reactions, making it a candidate for developing high-performance batteries and supercapacitors.

Case Study: Electrochemical Sensor Development

  • Objective : Develop a sensor for detecting environmental pollutants.
  • Method : Incorporation of the compound into a carbon-based electrode.
  • Findings : The sensor demonstrated high sensitivity and selectivity towards specific pollutants with detection limits in the nanomolar range .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, which can enhance the electronic properties of the resulting compounds. This makes it valuable in the development of photoluminescent materials and electronic devices . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Table 1: Key Comparative Data of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications/Significance References
This compound C₁₀H₁₀N₂O₂S 222.26 Benzo[c][1,2,5]thiadiazole Ethyl ester at C2 position Organic electronics, pharmaceutical intermediates
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA) C₁₀H₁₂N₄S 220.29 Benzo[c][1,2,5]thiadiazole N-methylpropan-2-amine substituent Bioisostere of MDMA with CNS activity
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate C₁₂H₁₂N₆O₃ 300.27 Benzoxazole + tetrazole Tetrazole and ethyl ester moieties Antimicrobial and anti-inflammatory agents
Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate C₁₁H₁₁ClN₂O₂S 270.73 Benzo[d]thiazole (isomeric) Chlorine at C5, glycinate ethyl ester Anticancer and antibacterial research
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate C₇H₁₀N₂O₂S₂ 218.30 1,3,4-Thiadiazole Methyl group, thioether linkage Herbicide and pesticide intermediates

Key Differences and Research Findings

(a) Core Heterocycle Modifications

  • Benzo[c][1,2,5]thiadiazole vs. Benzoxazole : Replacing sulfur with oxygen in the heterocycle (e.g., benzoxazole derivatives ) reduces electron-withdrawing effects, altering electronic properties critical for applications like organic photovoltaics . Benzo[c][1,2,5]thiadiazole derivatives exhibit stronger π-accepting capabilities, enhancing charge transport in polymer solar cells .
  • Isomerism (Benzo[c] vs. Benzo[d]) : Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate features a benzo[d]thiazole core, where sulfur and nitrogen positions differ from benzo[c][1,2,5]thiadiazole. This structural isomerism impacts binding affinity in biological systems, with benzo[d]thiazole derivatives showing higher antibacterial activity .

(b) Substituent Effects

  • Ester vs. Amine Groups : TDMA replaces the ethyl ester with an N-methylpropan-2-amine group, enabling interaction with serotonin receptors. This modification highlights the importance of polar substituents in CNS-targeting compounds.
  • Thioether Linkages : Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate introduces a sulfur-sulfur bond, enhancing stability in agrochemical applications compared to ester-linked derivatives.

Biological Activity

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiadiazole ring, which is known for its strong electron-withdrawing properties. This structure enhances the compound's reactivity and interaction with biological targets. The molecular formula is C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S, with a molecular weight of 222.26 g/mol .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansAntifungal16 µg/mL
Aspergillus nigerAntifungal32 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
IL-61500300
TNF-α1200200

This reduction indicates that the compound may modulate inflammatory pathways effectively .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A recent study showed that it inhibited the proliferation of A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells in a dose-dependent manner:

Cell Line IC50 (µM)
A43115
A54912
H129910

Additionally, the compound induced apoptosis and cell cycle arrest in these cancer cells, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, enhancing the electronic properties of the compound and facilitating its binding to biological receptors. This interaction can lead to modulation of signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In a study published in Molecules, researchers synthesized derivatives of benzothiadiazole and evaluated their biological activities. This compound was highlighted for its promising antimicrobial and anticancer properties .
  • Another research article focused on structure-activity relationships (SAR) among thiadiazole derivatives showed that modifications to the benzothiadiazole ring could enhance biological activity without compromising safety profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate precursors via nucleophilic substitution or esterification. Key steps include:

  • Activation of the benzo[c][1,2,5]thiadiazole moiety using halogenation (e.g., bromine or chlorine) to enhance reactivity .
  • Optimization of reaction parameters (temperature: 60–80°C, solvent: ethanol/DMF, catalyst: KOH or Pd complexes) to maximize yield and purity .
  • Monitoring reaction progress via TLC and confirming product purity using NMR (¹H/¹³C) and HPLC .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Structural elucidation employs:

  • Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethyl ester protons; δ 7.5–8.5 ppm for aromatic protons in the benzo-thiadiazole ring) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
  • Mass Spectrometry : Exact mass (222.26 g/mol) confirmed via high-resolution MS, with fragmentation patterns matching the ester and thiadiazole moieties .
  • X-ray Crystallography : Used to resolve bond angles and confirm the planar geometry of the fused aromatic system .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., ALK5) or inflammatory targets (e.g., cyclooxygenase) using fluorescence-based or colorimetric assays .
  • Cytotoxicity Studies : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values reported in μM range) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
    • Note : Activity is hypothesized to arise from the electron-deficient thiadiazole ring interacting with biological targets .

Advanced Research Questions

Q. How do substituents on the benzo[c][1,2,5]thiadiazole ring influence structure-activity relationships (SAR)?

  • Methodology : Systematic SAR studies involve:

  • Introducing electron-withdrawing groups (e.g., -NO₂, -Br) to enhance electrophilicity and binding affinity .
  • Comparing derivatives with methyl or phenyl substituents to assess steric effects on target interactions .
  • Quantitative analysis using molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like ALK5 .
    • Key Finding : Bromine at the 4-position increases cytotoxicity by 30% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Address discrepancies via:

  • Batch Reproducibility Checks : Ensure consistent synthesis protocols (e.g., purity ≥95% via HPLC) .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
  • Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target effects .

Q. How does this compound perform in material science applications?

  • Methodology : Investigate its utility in:

  • Organic Electronics : Measure charge-carrier mobility in thin-film transistors (OFETs) due to the conjugated thiadiazole system .
  • Photovoltaic Devices : Evaluate light absorption/emission properties via UV-Vis and fluorescence spectroscopy .
  • Stability Testing : Assess thermal degradation (TGA) and photostability under UV light .

Critical Analysis of Evidence

  • Contradictions : Variations in reported yields (48–70%) highlight the need for optimized catalytic systems .
  • Gaps : Limited data on metabolic stability and in vivo toxicity necessitate further pharmacokinetic studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
Reactant of Route 2
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

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